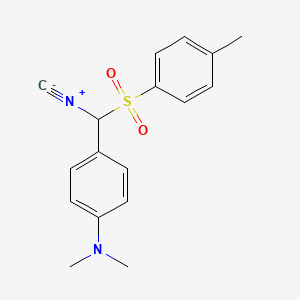![molecular formula C19H11N5O4S B14122355 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex heterocyclic compound that features multiple functional groups, including isoindole, imidazole, thiazolidine, and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- typically involves multi-step reactions that include the formation of each heterocyclic ring followed by their sequential assembly. Key steps may include:
Formation of the Isoindole Ring: This can be achieved through the condensation of phthalic anhydride with primary amines under acidic conditions.
Formation of the Imidazole Ring: This involves the cyclization of glyoxal and ammonia or amines.
Formation of the Thiazolidine Ring: This can be synthesized by the reaction of cysteine with carbonyl compounds.
Formation of the Furan Ring: This involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s heterocyclic rings may impart unique electronic and photophysical properties, making it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents.
Imidazole derivatives: Compounds with the imidazole ring but different functional groups.
Thiazolidine derivatives: Compounds containing the thiazolidine ring with various substituents.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H11N5O4S |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
5-[5-[[3-(1H-imidazol-2-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H11N5O4S/c20-18-24(19-21-5-6-22-19)17(27)14(29-18)8-10-2-4-13(28-10)9-1-3-11-12(7-9)16(26)23-15(11)25/h1-8,20H,(H,21,22)(H,23,25,26) |
InChI-Schlüssel |
OIBPYKJPDLXDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=C4C(=O)N(C(=N)S4)C5=NC=CN5)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


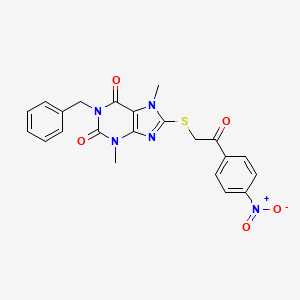
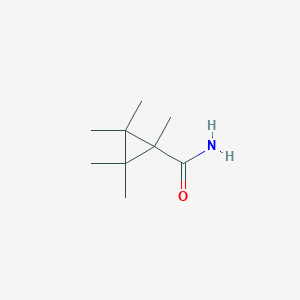


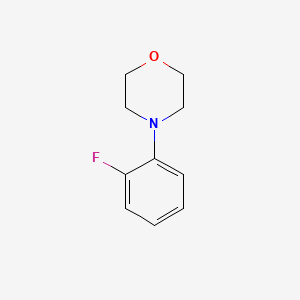

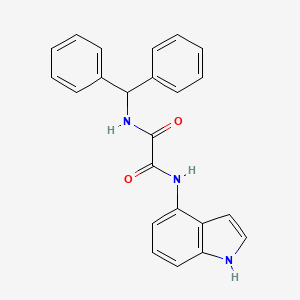
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B14122318.png)

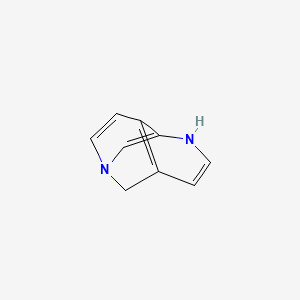
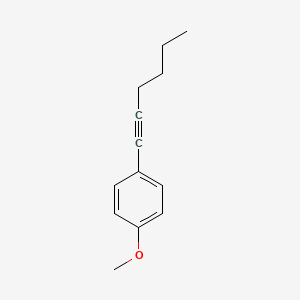
![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)

